2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide

Catalog No.
S3063134
CAS No.
1359217-88-1
M.F
C23H28ClN5O2S
M. Wt
474.02
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-...

CAS Number

1359217-88-1

Product Name

2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-cyclohexylacetamide

Molecular Formula

C23H28ClN5O2S

Molecular Weight

474.02

InChI

InChI=1S/C23H28ClN5O2S/c1-3-29-21-20(15(2)27-29)26-23(32-14-19(30)25-18-7-5-4-6-8-18)28(22(21)31)13-16-9-11-17(24)12-10-16/h9-12,18H,3-8,13-14H2,1-2H3,(H,25,30)

InChI Key

JTKFXNDFCFXGFM-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4CCCCC4

Solubility

not available

2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound characterized by its unique pyrazolo[4,3-d]pyrimidine structure. This compound has a molecular formula of C25H26ClN5O4SC_{25}H_{26}ClN_{5}O_{4}S and a molecular weight of approximately 528.0 g/mol. It features multiple functional groups that contribute to its biological activity and potential applications in medicinal chemistry. The compound is notable for its high complexity rating and specific structural components, including a chlorophenyl group and an acetamide moiety, which enhance its pharmacological properties .

There is no current information available on the mechanism of action of this specific compound.

  • The presence of a chlorine atom suggests potential skin and eye irritation.
  • The aromatic groups might raise concerns about potential carcinogenicity, although further research would be needed.
  • Standard laboratory safety practices should always be followed when handling unknown compounds.

The chemical reactivity of 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide can be attributed to its electrophilic and nucleophilic sites. The sulfanyl group may participate in nucleophilic substitution reactions, while the carbonyl group in the acetamide can undergo hydrolysis under acidic or basic conditions. Additionally, the presence of the pyrazolo[4,3-d]pyrimidine core allows for potential reactions typical of heterocyclic compounds, including cycloaddition and oxidation reactions .

This compound exhibits promising biological activities that have been explored in various studies. Its structural features suggest potential anti-inflammatory and anticancer properties, similar to other pyrazole derivatives. Research indicates that compounds within this class can inhibit specific enzymes involved in cancer progression and inflammation . For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar therapeutic potential.

The synthesis of 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Pyrazolo[4,3-d]pyrimidine Core: This could involve cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups: The chlorophenyl and cyclohexyl groups are introduced through alkylation or substitution reactions.
  • Sulfanylation: Adding the sulfanyl group may involve nucleophilic substitution on a suitable electrophile.
  • Acetamide Formation: Finally, the acetamide moiety is formed through acylation reactions with an appropriate amine.

These synthetic pathways require careful control of reaction conditions to ensure high yield and purity of the final product .

Due to its unique structure and biological activity, 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide has potential applications in drug development, particularly in targeting cancer and inflammatory diseases. Its ability to inhibit specific biological pathways makes it a candidate for further research in therapeutic settings .

Interaction studies are crucial for understanding how 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide interacts with biological targets. Preliminary studies suggest that this compound may interact with various protein targets involved in cell signaling pathways related to cancer proliferation and inflammation. In vitro assays can help elucidate its binding affinity and mechanism of action against these targets .

Several compounds share structural similarities with 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide. These include:

  • Pyrazole Derivatives: Such as 1-(2'-hydroxypropyl)-pyrazole derivatives known for anti-inflammatory properties.
  • Pyrimidine Analogs: Compounds like 6-amino-pyrimidine derivatives that have shown anticancer activity.
  • Thiazole-based Compounds: Known for their antimicrobial properties.

Comparison Table

Compound NameStructure FeaturesBiological ActivityUnique Properties
2-{(6-[4-chlorophenyl)methyl]-pyrazolo[4,3-d]pyrimidin}Pyrazolo core with chlorophenylAnticancerComplex synthesis
1-(2'-hydroxypropyl)-pyrazoleHydroxypropyl groupAnti-inflammatorySimpler synthesis
6-amino-pyrimidineAmino group on pyrimidineAnticancerLess complex structure

This comparison highlights the uniqueness of 2-{(6-[4-chlorophenyl)methyl]-pyrazolo[4,3-d]pyrimidin}, particularly in its complex structure and potential dual-action as both an anticancer and anti-inflammatory agent .

XLogP3

4.4

Dates

Modify: 2023-08-18

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